1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid
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Overview
Description
1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused pyridine and benzimidazole ring system with carboxylic acid functionality, making it a versatile scaffold for various chemical modifications.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of biological targets due to their structural similarity to purine, a key structural motif in drug design .
Mode of Action
Benzimidazole derivatives are known to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory activities .
Biochemical Pathways
Benzimidazole derivatives are known to modulate physicochemical properties and the pka profile of therapeutic leads .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. One common method is the reaction of o-phenylenediamine with an aryl aldehyde followed by cyclization and oxidation to form the benzimidazole core . Another approach involves the use of transition metal-catalyzed C-N coupling reactions to construct the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds with different functional groups.
Scientific Research Applications
1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a simpler structure, widely used in medicinal chemistry.
Pyrido[1,2-a]benzimidazole: A closely related compound with similar biological activities.
1,3-Dimethylbenzimidazole: Another derivative with different substitution patterns.
Uniqueness
1,3-dimethylbenzo[4,5]imidazo[1,2-a]pyridine-4-carboxylic acid is unique due to its fused ring system and carboxylic acid functionality, which provide a versatile platform for chemical modifications and enhance its biological activity. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of heterocyclic chemistry.
Properties
IUPAC Name |
1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-8-7-9(2)16-11-6-4-3-5-10(11)15-13(16)12(8)14(17)18/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLTUBVFUBEOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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